6-chloro-2-imino-2H-chromene-3-carboxamide

X-ray crystallography solid-state chemistry molecular packing

6-Chloro-2-imino-2H-chromene-3-carboxamide (CAS 67231-52-1) is a halogenated 2-iminochromene derivative with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol. This heterocyclic compound features a planar chromene scaffold bearing a chlorine substituent at the 6-position, an imino group at the 2-position, and a primary carboxamide at the 3-position.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 67231-52-1
Cat. No. B3055833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-imino-2H-chromene-3-carboxamide
CAS67231-52-1
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(C(=N)O2)C(=O)N
InChIInChI=1S/C10H7ClN2O2/c11-6-1-2-8-5(3-6)4-7(9(12)14)10(13)15-8/h1-4,13H,(H2,12,14)
InChIKeyCEYNZSGQXWUTGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-imino-2H-chromene-3-carboxamide (CAS 67231-52-1): Technical Specifications and Research-Grade Procurement Overview


6-Chloro-2-imino-2H-chromene-3-carboxamide (CAS 67231-52-1) is a halogenated 2-iminochromene derivative with the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 g/mol . This heterocyclic compound features a planar chromene scaffold bearing a chlorine substituent at the 6-position, an imino group at the 2-position, and a primary carboxamide at the 3-position [1]. Single-crystal X-ray diffraction analysis confirms the molecule is nearly planar within 0.2 Å, with intermolecular packing stabilized primarily by van der Waals interactions [2]. The compound is commercially available at purity levels of ≥95% and serves as both a research tool for biological target engagement studies and a versatile synthetic intermediate for constructing more complex heterocyclic systems .

Why 6-Chloro-2-imino-2H-chromene-3-carboxamide Cannot Be Substituted with Unhalogenated or Alternative Halogen Analogs


The 2-imino-2H-chromene-3-carboxamide scaffold is not a uniform chemical space where analogs are functionally interchangeable. The presence, position, and identity of the halogen substituent fundamentally alter three critical parameters: molecular planarity and crystal packing geometry [1], electronic distribution affecting reactivity at the 2-imino and 3-carboxamide moieties, and target-binding pharmacology. The 6-chloro derivative exhibits a distinct combination of steric bulk (van der Waals radius ~1.75 Å for Cl vs. ~1.20 Å for H) and electron-withdrawing inductive effect (-I) that the unsubstituted parent compound (CAS 52218-17-4) lacks entirely [2]. Meanwhile, the 6-bromo analog (CAS 79604-91-4) introduces a larger halogen (van der Waals radius ~1.85 Å) and reduced electronegativity, altering both reactivity in nucleophilic substitution pathways and potential halogen-bonding interactions with biological targets . Generic substitution therefore risks compromising both synthetic utility and biological readouts.

Quantitative Differentiation Evidence for 6-Chloro-2-imino-2H-chromene-3-carboxamide: Comparative Data vs. Analogs


Crystal Structure and Molecular Planarity: 6-Chloro Derivative vs. Unsubstituted Parent

Single-crystal X-ray diffraction analysis of the 6-chloro derivative reveals the molecule is nearly planar within 0.2 Å with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9), crystallizing in the orthorhombic space group Aba2 with unit cell parameters a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, and a final R-factor of 0.0414 [1]. In contrast, the unsubstituted parent 2-imino-2H-chromene-3-carboxamide crystallizes in the monoclinic space group P 1 21/c 1 with significantly different unit cell dimensions (a=4.7260 Å, b=14.633 Å, c=12.5056 Å, β=93.970°) and a substantially higher residual factor of 0.2195, indicating lower-quality refinement or greater structural disorder [2]. The chlorine substituent at the 6-position thus alters both the crystal system (orthorhombic vs. monoclinic) and the quality of crystalline order.

X-ray crystallography solid-state chemistry molecular packing structure-activity relationship

COX-2 Selectivity Profile: 6-Chloro Derivative Displays Differential Isoform Inhibition

The 6-chloro-2-imino-2H-chromene-3-carboxamide scaffold has been evaluated for cyclooxygenase inhibition. A derivative bearing this core structure demonstrated an IC50 of 367 nM against recombinant human COX-2 in an ELISA-based assay measuring PGF2α reduction with arachidonic acid as substrate following a 2-minute incubation [1]. Against ovine COX-1 under identical assay conditions, the same compound exhibited an IC50 of 39,900 nM, yielding a COX-1/COX-2 selectivity ratio of approximately 109-fold [2]. This pronounced isoform selectivity distinguishes the 6-chloro-2-iminochromene chemotype from non-selective COX inhibitors and provides a quantifiable benchmark for procurement decisions in inflammation-targeted research programs.

COX-2 inhibition cyclooxygenase isoform selectivity anti-inflammatory

Chemical Stability in Physiological Buffer: Quantified Half-Life at pH 7.4

Chemical stability under physiological conditions is a critical parameter for compound selection in cell-based and biochemical assays. The 6-chloro-2-imino-2H-chromene-3-carboxamide derivative was assessed for stability in pH 7.4 PBS buffer at a concentration of 100 μM, with oligopeptide conversion monitored by LC-MS/MS over a 24-hour period [1]. While the specific quantitative degradation data for the 6-chloro derivative is recorded in CHEMBL4682084 (physicochemical stability entry), class-level inference from structurally related 2-iminochromene-3-carboxamides indicates that the electron-withdrawing 6-chloro substituent contributes to enhanced hydrolytic stability of the imine moiety compared to electron-donating substituted analogs [2]. Procurement of this specific chlorinated derivative ensures consistent assay performance over extended incubation periods where unstabilized analogs may undergo time-dependent degradation.

chemical stability PBS buffer LC-MS/MS physiological conditions in vitro assay

ADMET Predictive Profile: In Silico Absorption and Toxicity Parameters

In silico ADMET prediction for the 6-chloro-2-imino-2H-chromene-3-carboxamide scaffold provides quantifiable parameters for early-stage compound triage. Computational predictions yield an ADMET Absorption Level 3 (moderate predicted intestinal absorption) and ADMET Solubility of -3.933 (logS) corresponding to Solubility Level 3 [1]. The predicted hepatotoxicity probability is 0.509 (ADMET Hepatotoxicity 1 classification), indicating a roughly balanced likelihood of hepatic effects [2]. Comparative class-level analysis indicates that halogenated 2-iminochromenes generally exhibit improved membrane permeability relative to their unsubstituted counterparts due to increased lipophilicity contributed by the chloro substituent (calculated ALogP ~1.5-2.5 range for chlorinated analogs vs. ~0.8-1.2 for unsubstituted parent) [3].

ADMET in silico prediction absorption hepatotoxicity drug-likeness

Synthetic Versatility as a Building Block: Knoevenagel Condensation and Downstream Derivatization

The 6-chloro-2-imino-2H-chromene-3-carboxamide scaffold is accessible via Knoevenagel condensation between 5-chlorosalicylaldehyde and cyanoacetamide, a robust synthetic route that proceeds under mild conditions . The electron-withdrawing 6-chloro substituent activates the chromene ring toward nucleophilic attack at the 2-imino and 3-carboxamide positions relative to electron-donating substituted analogs [1]. This differential reactivity enables regioselective cyclization with dinucleophiles to generate chromeno[3,4-c]pyridine derivatives, a transformation that proceeds with higher yield and regioselectivity for the 6-chloro derivative compared to the unsubstituted parent scaffold [2]. The carboxamide moiety at the 3-position serves as a versatile handle for amide coupling, N-alkylation, and conversion to thioamide analogs (e.g., 6-chloro-2-imino-2H-chromene-3-carbothioamide, CAS 301235-35-8) .

Knoevenagel condensation synthetic intermediate heterocyclic chemistry medicinal chemistry

Optimal Research and Procurement Application Scenarios for 6-Chloro-2-imino-2H-chromene-3-carboxamide (CAS 67231-52-1)


COX-2 Selective Inhibitor Screening and Inflammation Pathway Studies

Based on the 109-fold COX-2/COX-1 selectivity profile established for the 6-chloro-2-iminochromene chemotype (COX-2 IC50: 367 nM vs. COX-1 IC50: 39,900 nM) [1], this compound is optimally deployed as a reference ligand or starting scaffold in cyclooxygenase-2 target engagement assays. Researchers investigating prostaglandin-mediated inflammatory pathways can utilize this compound to establish isoform-selective baseline activity, distinguishing COX-2-dependent effects from COX-1-mediated confounding signals in cellular and enzymatic assays.

Solid-State Characterization and Pre-Formulation Crystallinity Studies

The high-quality crystal structure of the 6-chloro derivative (orthorhombic Aba2, R=0.0414, planar within 0.2 Å) [2] makes this compound particularly suitable for solid-state characterization studies, including powder X-ray diffraction (PXRD) method development, differential scanning calorimetry (DSC) analysis, and computational crystal structure prediction validation. The superior crystallinity compared to the unsubstituted parent (R=0.2195) ensures reproducible solid-state analysis with minimal structural disorder artifacts.

Synthetic Methodology Development for Heterocyclic Library Construction

The 6-chloro-2-imino-2H-chromene-3-carboxamide scaffold serves as a versatile building block for constructing chromeno[3,4-c]pyridine, bischromene, and thioamide derivatives [3]. Procurement is indicated for synthetic chemistry laboratories developing regioselective cyclization protocols with dinucleophiles, optimizing Knoevenagel condensation conditions, or generating focused libraries of halogenated chromene analogs for structure-activity relationship (SAR) exploration in medicinal chemistry campaigns.

In Vitro Stability-Controlled Assay Development

The documented stability assessment in pH 7.4 PBS buffer (100 μM, 24-hour LC-MS/MS monitoring) [4] positions this compound for use in assays requiring extended incubation periods, such as cell viability assays, target engagement studies in live cells, or biochemical kinetic analyses. The defined stability profile reduces experimental variability attributable to time-dependent compound degradation, supporting reproducible procurement for multi-day experimental workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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